The Discovery and Synthesis of Ask1-IN-1: A Technical Guide
The Discovery and Synthesis of Ask1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Ask1-IN-1, a potent and central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The content herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a technical understanding of this significant compound.
Introduction to ASK1 and Its Role in Disease
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It functions as an upstream activator of the p38 and c-Jun N-terminal kinase (JNK) pathways.[2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[3] Dysregulation of the ASK1 signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[1][3]
The Discovery of Ask1-IN-1
Ask1-IN-1, also identified as compound 21 in the foundational research, emerged from a medicinal chemistry campaign aimed at developing CNS-penetrant ASK1 inhibitors.[4] The discovery, detailed by Xin et al., began with peripherally restricted compounds and systematically optimized their properties to achieve brain penetration.[4] This effort led to the identification of Ask1-IN-1 as a novel inhibitor with a favorable profile for investigating the therapeutic potential of modulating the ASK1 pathway in neurological diseases.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data for Ask1-IN-1 and other notable ASK1 inhibitors for comparative analysis.
Table 1: Potency of Selected ASK1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Ask1-IN-1 (Compound 21) | 21 | 138 | [5][6] |
| GS-444217 | 2.87 | - | [2][7][8] |
| Selonsertib (GS-4997) | 3.2 | - | [9] |
| MSC2032964A | 93 - 96 | - | [1][10] |
| ASK1-IN-2 | 32.8 | - | [1][2] |
| ASK1-IN-8 | 1.8 | - | [1] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity. "Biochemical IC50" refers to in vitro assays with the isolated enzyme, while "Cellular IC50" refers to assays conducted in a cellular context.
Experimental Protocols
Synthesis of Ask1-IN-1 (Representative Protocol)
While the specific, detailed synthesis protocol for Ask1-IN-1 is found in the supporting information of the primary publication by Xin et al., a general and representative synthetic scheme for analogous quinoxaline-based ASK1 inhibitors can be described as follows.[4][11][12] This provides a foundational understanding of the chemical steps involved.
Scheme 1: General Synthesis of Quinoxaline-based ASK1 Inhibitors
Reagents and conditions: (i) N₂H₄·H₂O, MeOH, reflux; (ii) 1,1-dimethoxy-N,N-dimethylmethanamine, MeCN, reflux; (iii) appropriate amine, AcOH, MeCN, reflux; (iv) 2-quinoxalinecarboxylic acid, coupling agent (e.g., T3P), base (e.g., Et₃N), CH₂Cl₂, room temperature.[11][12]
Step-by-step procedure (general):
-
Hydrazine displacement: A substituted starting material is reacted with hydrazine hydrate in a suitable solvent like methanol under reflux to yield a hydrazinyl intermediate.
-
Cyclization to form the pyrazole ring: The intermediate is then reacted with 1,1-dimethoxy-N,N-dimethylmethanamine in a solvent such as acetonitrile under reflux to form the core pyrazole ring structure.
-
Introduction of the side chain: The pyrazole intermediate is subsequently reacted with an appropriate amine in the presence of acetic acid in acetonitrile under reflux to introduce the desired side chain.
-
Amide coupling: Finally, the resulting amine is coupled with 2-quinoxalinecarboxylic acid using a peptide coupling agent (like T3P) and a base (such as triethylamine) in a solvent like dichloromethane at room temperature to yield the final quinoxaline-based ASK1 inhibitor.
Note: This is a generalized protocol. Specific reaction conditions, purification methods, and characterization data for Ask1-IN-1 are detailed in the original research publication and its supporting materials.[4]
In Vitro ASK1 Inhibition Assay (Biochemical)
The biochemical potency of ASK1 inhibitors is typically determined using an in vitro kinase assay.
-
Reagents: Recombinant human ASK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the test inhibitor (e.g., Ask1-IN-1).
-
Procedure:
-
The ASK1 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA, HTRF).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
ASK1 Signaling Pathway
Caption: ASK1 Signaling Pathway and Point of Inhibition by Ask1-IN-1.
Experimental Workflow for Inhibitor Screening
Caption: General experimental workflow for in vitro screening of ASK1 inhibitors.
References
- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labshake.com [labshake.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
